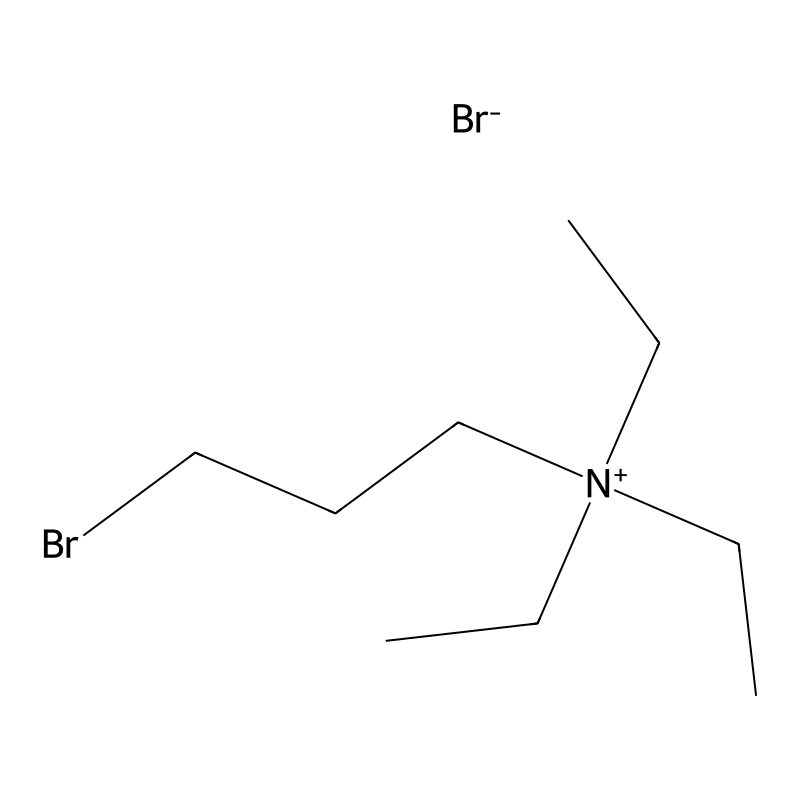(3-Bromopropyl)triethylammonium bromide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Here are some areas of scientific research where (3-Bromopropyl)triethylammonium bromide is used:
Synthesis of other chemicals
- Catalyst: (3-Bromopropyl)triethylammonium bromide can be used as a catalyst in the synthesis of other chemicals. For example, it is used in the synthesis of a specific type of phthalocyanine catalyst, which is a type of molecule that can accelerate chemical reactions. [Source: Sigma-Aldrich product page, (3-Bromopropyl)trimethylammonium bromide, ]
Development of new materials
- Surfactant precursor: (3-Bromopropyl)triethylammonium bromide can be used as a precursor in the development of new types of surfactants. Surfactants are molecules that can lower the surface tension of liquids, which makes them useful in a variety of applications such as detergents, emulsifiers, and wetting agents. [Source: TCI America product page, (3-Bromopropyl)trimethylammonium Bromide, ]
(3-Bromopropyl)triethylammonium bromide is a quaternary ammonium salt characterized by the molecular formula and a molecular weight of approximately 303.08 g/mol . This compound appears as a white to light yellow powder and is soluble in water, making it useful in various chemical applications. It is often utilized as a reagent in organic synthesis and as a phase transfer catalyst due to its ability to facilitate the transfer of ions across organic and aqueous phases .
- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, leading to the formation of new compounds. For instance, when reacted with hydroxide ions, it can yield triethylammonium hydroxide and 3-bromopropanol.
- Alkylation Reactions: It can act as an alkylating agent, transferring the 3-bromopropyl group to various nucleophiles, which is significant in synthesizing more complex organic molecules.
- Formation of Ionic Liquids: It can combine with other ionic species to form ionic liquids, which have applications in green chemistry due to their low volatility and high thermal stability .
Research indicates that (3-Bromopropyl)triethylammonium bromide exhibits biological activity, particularly as an antimicrobial agent. Its quaternary ammonium structure allows it to disrupt microbial cell membranes, leading to cell lysis. This property makes it potentially useful in developing disinfectants and antiseptics. Additionally, it has been studied for its effects on cell signaling pathways, although detailed mechanisms remain under exploration .
The synthesis of (3-Bromopropyl)triethylammonium bromide typically involves the following steps:
- Starting Materials: Triethylamine and 1-bromopropane are the primary reactants.
- Reaction Conditions: The reaction is carried out under reflux conditions in a suitable solvent such as acetone or ethanol.
- Isolation: After completion, the product is purified through recrystallization or chromatography to obtain a high-purity compound.
The general reaction can be represented as follows:
This method is efficient and yields good quantities of the desired quaternary ammonium salt .
(3-Bromopropyl)triethylammonium bromide finds numerous applications across various fields:
- Organic Synthesis: Used as a phase transfer catalyst in reactions involving hydrophilic and hydrophobic reactants.
- Antimicrobial Agents: Its biological properties make it suitable for use in disinfectants and antiseptics.
- Material Science: Employed in creating polymeric materials with specific properties due to its ability to modify surface characteristics .
Studies on the interactions of (3-Bromopropyl)triethylammonium bromide with biological systems have revealed its potential effects on cell membranes and signaling pathways. Interaction with lipid bilayers has been shown to alter membrane permeability, which may lead to enhanced uptake of other compounds in drug delivery systems. Additionally, its interactions with proteins are being investigated for potential therapeutic applications .
Several compounds share structural similarities with (3-Bromopropyl)triethylammonium bromide. Below is a comparison highlighting their uniqueness:
(3-Bromopropyl)triethylammonium bromide's unique combination of properties, including its specific reactivity patterns and biological activity, distinguishes it from these similar compounds, making it particularly valuable in both synthetic chemistry and biological applications.
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








